molecular formula C15H21NO4S B2742876 Ethyl 1-tosylpiperidine-3-carboxylate CAS No. 349621-05-2

Ethyl 1-tosylpiperidine-3-carboxylate

Cat. No.: B2742876
CAS No.: 349621-05-2
M. Wt: 311.4
InChI Key: QWNLTOLQTVCPIC-UHFFFAOYSA-N
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Description

Ethyl 1-tosylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H21NO4S and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-5-4-10-16(11-13)21(18,19)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLTOLQTVCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-tosylpiperidine-3-carboxylate (CAS Number: 349621-05-2)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-tosylpiperidine-3-carboxylate, a key heterocyclic building block for synthetic and medicinal chemistry. While direct literature on this specific compound is limited, this document leverages established principles of organic synthesis and spectroscopic analysis to present a scientifically grounded guide. We will detail a robust synthesis protocol starting from the readily available precursor, Ethyl piperidine-3-carboxylate (Ethyl nipecotate), and provide a thorough, predictive analysis of the final compound's characterization. This guide is intended to empower researchers with the practical knowledge required to synthesize, purify, and utilize this versatile molecule in their research and development endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[1][2] Its three-dimensional architecture allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

The title compound, this compound, combines this valuable piperidine core with two key functional groups that offer significant synthetic flexibility. The ethyl ester at the 3-position provides a handle for various chemical transformations, such as amide bond formation or reduction to the corresponding alcohol. The p-toluenesulfonyl (tosyl) group on the piperidine nitrogen serves as a robust protecting group, rendering the amine non-basic and stable to a wide range of reaction conditions.[3] This protection is crucial for preventing unwanted side reactions during the modification of other parts of the molecule. The tosyl group can be removed under specific reductive conditions when the nitrogen's reactivity is desired in a later synthetic step.

This strategic combination of a modifiable ester and a stable protecting group makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical and Calculated Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on the compound's structure, as extensive experimental data is not publicly available.

PropertyValue
CAS Number 349621-05-2
Molecular Formula C₁₅H₂₁NO₄S
Molecular Weight 311.40 g/mol
IUPAC Name Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylate
Appearance (Predicted) Off-white to pale yellow solid
Topological Polar Surface Area (TPSA) 67.9 Ų
logP (Calculated) 2.5 (approx.)

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is the N-tosylation of its secondary amine precursor, Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).

Reaction Scheme

The overall transformation involves the reaction of Ethyl piperidine-3-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

Caption: Synthesis of this compound.

Causality Behind Experimental Choices
  • Reagents:

    • Ethyl piperidine-3-carboxylate: The starting material containing the piperidine core.

    • p-Toluenesulfonyl chloride (TsCl): The electrophilic source of the tosyl group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

    • Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the tosyl chloride.

  • Solvent:

    • Dichloromethane (DCM): A dry, aprotic solvent is crucial to prevent hydrolysis of the highly reactive tosyl chloride. DCM is an excellent choice as it is relatively inert and effectively dissolves both the reactants and the intermediate species.

  • Temperature:

    • 0 °C to Room Temperature: The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction between the amine and the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

Step-by-Step Experimental Protocol
  • To a solution of Ethyl piperidine-3-carboxylate (1.0 eq.) in dry dichloromethane (DCM, approx. 10 volumes) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

  • Cool the resulting mixture to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and reference data for similar compounds, such as 1-tosylpiperidine.[4]

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the AA'BB' system of the p-substituted benzene ring of the tosyl group. The protons ortho to the sulfonyl group will be downfield (approx. δ 7.6-7.7 ppm) compared to the protons meta to the sulfonyl group (approx. δ 7.3-7.4 ppm).

  • Piperidine Ring Protons: The tosyl group significantly deshields the protons on the carbons adjacent to the nitrogen (C2 and C6). These will appear as complex multiplets in the range of δ 3.0-3.8 ppm. The remaining piperidine ring protons (on C3, C4, and C5) will appear as a series of multiplets further upfield, likely between δ 1.4-2.5 ppm. The proton on C3 will be a multiplet around δ 2.5 ppm.

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is expected around δ 4.1-4.2 ppm, and a triplet for the terminal -CH₃ group will be seen around δ 1.2-1.3 ppm.

  • Tosyl Methyl Protons: A sharp singlet for the methyl group on the tosyl ring will appear around δ 2.4 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (ortho to SO₂)7.65d
Ar-H (meta to SO₂)7.35d
-O-CH₂ -CH₃4.15q
Piperidine H (C2, C6)3.0-3.8m
Piperidine H (C3)~2.5m
Ar-CH₃ 2.43s
Piperidine H (C4, C5)1.4-2.2m
-O-CH₂-CH₃ 1.25t
¹³C NMR Spectroscopy
  • Ester Carbonyl: The carbonyl carbon of the ethyl ester is expected to appear in the typical range for esters, around δ 172-174 ppm.

  • Aromatic Carbons: Four signals are expected for the tosyl group's aromatic ring. The carbon attached to the sulfur atom will be around δ 133 ppm, and the carbon bearing the methyl group will be around δ 143-144 ppm. The other two aromatic carbons will appear around δ 127-130 ppm.[4]

  • Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) will be significantly downfield due to the electron-withdrawing effect of the tosyl group, appearing around δ 47-50 ppm. The other piperidine carbons (C3, C4, C5) will be found further upfield, in the range of δ 20-45 ppm.

  • Ethyl Ester Carbons: The -OCH₂- carbon will be around δ 60-61 ppm, and the terminal -CH₃ carbon will be around δ 14 ppm.

  • Tosyl Methyl Carbon: The methyl carbon of the tosyl group is expected at approximately δ 21.5 ppm.[4]

CarbonPredicted Chemical Shift (δ, ppm)
C =O (Ester)173.0
Ar-C (ipso to -CH₃)143.5
Ar-C (ipso to -SO₂)133.5
Ar-C H129.7
Ar-C H127.8
-O-C H₂-CH₃60.8
Piperidine C 2, C 647-50
Piperidine C 3~40-45
Piperidine C 4, C 5~22-28
Ar-C H₃21.5
-O-CH₂-C H₃14.2
Infrared (IR) Spectroscopy
  • Sulfonyl Group (SO₂): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Ester Carbonyl (C=O): A strong absorption band for the carbonyl stretch of the ethyl ester will be present around 1730 cm⁻¹.

  • C-O Stretch: A C-O stretching band for the ester is expected in the region of 1240-1180 cm⁻¹.

  • Aromatic C=C: Medium to weak bands for the aromatic ring C=C stretching will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 312.1. A common fragmentation pattern would be the loss of the p-toluenesulfonyl group, leading to a fragment corresponding to the protonated ethyl piperidine-3-carboxylate.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate with several potential applications in drug discovery and development.

  • Scaffold for Library Synthesis: The ester functionality can be readily converted into a wide range of other functional groups. For example, hydrolysis to the carboxylic acid allows for the coupling of various amines to generate a library of amides. Reduction of the ester to an alcohol provides another point for diversification.

  • Precursor for Biologically Active Compounds: N-tosylated piperidines are common intermediates in the synthesis of complex pharmaceutical agents. The tosyl group can be removed late in the synthesis to reveal the secondary amine, which can then be alkylated or used in other coupling reactions.

  • Use in the Synthesis of:

    • DPP-4 Inhibitors: The piperidine ring is a common feature in dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

    • JAK2 Inhibitors: Janus kinase 2 (JAK2) inhibitors, used in the treatment of myeloproliferative neoplasms, often incorporate substituted piperidine scaffolds.

    • Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): Many CNS-active compounds, including SNRIs, are based on the piperidine framework.

G A This compound B Hydrolysis (e.g., LiOH, H₂O/THF) A->B F Reduction (e.g., LiAlH₄, THF) A->F J Detosylation (e.g., HBr/AcOH, SmI₂) A->J N-alkylation, N-arylation, etc. C 1-Tosylpiperidine-3-carboxylic acid B->C D Amide Coupling (e.g., Amine, EDC/HOBt) C->D E Library of Amides D->E G (1-Tosylpiperidin-3-yl)methanol F->G H Further Functionalization (e.g., Etherification, Esterification) G->H I Diverse Alcohol Derivatives H->I K Ethyl piperidine-3-carboxylate Derivatives J->K N-alkylation, N-arylation, etc.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Hazards (Predicted): Based on its precursors and functional groups, the compound may cause skin and serious eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound, with CAS number 349621-05-2, represents a strategically important building block for modern organic and medicinal chemistry. Although detailed experimental data for this specific compound is not widely published, its synthesis via the N-tosylation of Ethyl piperidine-3-carboxylate is a straightforward and reliable procedure. The predictive spectroscopic analysis provided in this guide offers a solid foundation for its characterization. The dual functionality of the modifiable ester and the robust tosyl protecting group makes this compound a highly valuable intermediate for the synthesis of diverse libraries of piperidine-based molecules with potential applications in drug discovery.

References

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 26). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Reddit. (2024, July 12). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry. Retrieved from [Link]

  • PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

  • Nottingham ePrints. (1995, June). Asymmetric Piperidine Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

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Introduction: Navigating the Synthesis and Safety of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Tosyl-Protected Piperidine Esters

Tosyl-protected piperidine esters represent a critical class of chemical intermediates, widely utilized by researchers and drug development professionals in the synthesis of complex molecular architectures. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the piperidine nitrogen, masking its nucleophilicity and allowing for precise chemical modifications at other positions of the molecule.[1] This control is paramount in the multi-step synthesis of novel therapeutic agents.[2]

However, the very stability and reactivity that make these compounds valuable also necessitate a comprehensive understanding of their potential hazards. The core structure combines the piperidine heterocycle, which has a well-documented hazard profile, with a sulfonyl ester moiety. This guide, intended for laboratory researchers and chemical process developers, provides an in-depth analysis of the safety data associated with this chemical class. It moves beyond a simple recitation of SDS sections to explain the causality behind safety protocols, empowering scientists to work not just safely, but intelligently.

Chemical Identity and Physicochemical Properties

The foundational step in a robust safety assessment is understanding the molecule's structure and physical nature. A tosyl-protected piperidine ester is characterized by a piperidine ring where the nitrogen atom is bonded to a tosyl group, and an ester functionality is present elsewhere on the ring.

Caption: General structure of a tosyl-protected piperidine ester.

The physicochemical properties of a specific compound in this class can vary based on the position and nature of the ester group ('R') and other substituents. However, the piperidine and tosyl groups confer general characteristics. Many are solids at room temperature with limited water solubility.[3]

PropertyTypical Value/CharacteristicRationale & Significance
Physical Form Crystalline solidHigh molecular weight and structural rigidity often lead to a solid state, which can pose an inhalation hazard if dusty.[3][4]
Melting Point Example: N-Tosyl 4-iodo piperidine: 144-148 °CGenerally high due to molecular weight and potential for crystal lattice packing. A wide melting range may indicate impurities.[5]
Boiling Point Not applicable / DecomposesHigh boiling points are expected, but thermal decomposition is likely to occur before boiling under atmospheric pressure.
Solubility Soluble in organic solvents (DCM, THF, Ethyl Acetate); Poorly soluble in water.The lipophilic nature of the tosyl group and piperidine ring dominates, making organic solvents necessary for reactions and cleaning.[6] Poor water solubility means spills will not be easily diluted and may persist.[7]
Stability Stable under dry, room temperature conditions.The N-tosyl group is a stable sulfonamide linkage, resistant to many reaction conditions, but can be cleaved under specific, often harsh, reductive or acidic/basic conditions.[8]

Hazard Identification and Toxicological Profile

The primary hazard profile of tosyl-protected piperidine esters is extrapolated from the parent piperidine molecule, which is classified as toxic, corrosive, and flammable.[9] While the tosyl group mitigates the basicity and volatility of the free piperidine, the inherent hazards of the core structure should be respected.

GHS Hazard Classification (Anticipated)

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[9][10] The piperidine moiety is known to be toxic.[11]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10][12] This is a primary hazard of piperidine and related amines.

  • Serious Eye Damage/Irritation: Causes serious eye damage.[13]

  • Flammability: While many esters are solids, fine dusts can form explosive mixtures with air, and the parent piperidine is a highly flammable liquid.[12]

Toxicological Insights

The material is expected to be destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[11] Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea. While specific toxicological properties for this exact class are not thoroughly investigated, all related chemical products should be handled with the recognition of having "unknown hazards and toxicity".[5] Certain phenylpiperidine derivatives have been associated with neurotoxicity, although this is highly dependent on the specific substitutions on the molecule.[6]

Risk Assessment and Exposure Control

Prior to any experiment, a thorough risk assessment is mandatory. This process involves identifying hazards, evaluating risks, and implementing control measures to minimize potential exposure.

Risk_Assessment_Workflow A Identify Hazards (Review SDS, Literature) B Evaluate Task (Scale, Duration, Conditions) A->B informs C Assess Risks (Inhalation, Dermal, Ingestion) B->C determines D Implement Controls (Engineering, PPE, Admin) C->D dictates E Perform Experiment D->E enables F Review & Refine (Incidents, Near Misses) E->F provides data for F->A feedback loop

Caption: A workflow for conducting a risk assessment.

Engineering Controls

  • Ventilation: Always handle these compounds within a certified chemical fume hood to prevent inhalation of dusts or vapors.[4] The ventilation system should be appropriate for handling flammable and toxic substances.[12]

  • Process Enclosures: For larger scale operations, use process enclosures or glove boxes to minimize airborne levels.[4]

Personal Protective Equipment (PPE) The use of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear safety glasses with side shields and a face shield (minimum 8-inch).[14][15]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or natural rubber.[11] Gloves must be inspected before use and replaced immediately if contaminated or damaged.[15]

  • Skin and Body Protection: Wear a flame-retardant, anti-static protective lab coat. Ensure all skin is covered. Contaminated clothing must be removed immediately and washed before reuse.[11]

Safe Handling, Storage, and Disposal

Handling Protocol

  • Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are accessible. Confirm the chemical fume hood is functioning correctly.

  • Dispensing: Avoid creating dust when handling solids.[4] Use non-sparking tools.[11] Ground and bond containers and receiving equipment to prevent static discharge.[16]

  • During Use: Keep the container tightly closed when not in use.[16] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area.

  • Post-Handling: Wash hands and face thoroughly after handling the substance.[13]

Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][16]

  • Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

  • Store locked up or in an area accessible only to qualified and authorized personnel.

  • Incompatible materials include strong oxidizing agents and strong acids.[10]

Waste Disposal

  • All waste materials must be treated as hazardous waste.[14]

  • Dispose of contents and containers to an approved waste disposal plant in accordance with federal, state, and local environmental control regulations.[4]

  • Do not empty into drains or release into the environment.[16]

Emergency Procedures

First-Aid Measures

  • General Advice: Move the victim out of the dangerous area. First aiders must protect themselves. Show this safety data sheet to the attending physician.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[14]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[11]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a water jet, as it may spread the fire.[4][15]

  • Specific Hazards: These compounds are combustible. Vapors may be heavier than air and can travel to a source of ignition and flash back.[14] Hazardous combustion products include oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[13]

  • Protective Equipment: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full turnout gear.[4]

Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[9][15]

  • Containment: Prevent further leakage or spillage if safe to do so. Cover drains and do not let the product enter the sewer system.[16]

  • Cleanup: For small spills, carefully sweep up or absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[4][15] Use non-sparking tools.

  • Ventilate: Clean the affected area and ventilate thoroughly.

Stability and Reactivity

A key aspect of safe handling is understanding the conditions that can lead to hazardous reactions.

Caption: Potential hazardous decomposition pathways and conditions to avoid.

  • Reactivity: Vapors may form explosive mixtures with air at ambient temperatures. The substance is generally stable under recommended storage conditions.[9]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored in a dry place.

  • Conditions to Avoid: Heat, flames, sparks, and direct sunlight are primary conditions to avoid.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

  • Hazardous Decomposition Products: Under fire conditions, expect the formation of toxic gases including carbon oxides, nitrogen oxides, and sulfur oxides.[13]

Conclusion

Tosyl-protected piperidine esters are indispensable tools in modern medicinal chemistry. Their safe and effective use hinges on a proactive and informed approach to chemical safety. By understanding the underlying chemical principles that dictate their hazard profile—from the inherent toxicity of the piperidine core to the stability of the tosyl group—researchers can implement controls that are not merely compliant, but truly protective. A culture of safety, grounded in expert knowledge and rigorous assessment, is the foundation of innovative and responsible science.

References

  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
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  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-Piperidine-4-carboxylic acid.
  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-.
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  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
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  • Nottingham ePrints. (1995, June). Asymmetric Piperidine Synthesis.
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  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Grokipedia. (n.d.). Tosyl group.
  • SIGMA-ALDRICH. (n.d.). Material Safety Data Sheet - Piperidine.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Sigma-Aldrich. (n.d.). 1-Tosylpiperidine-4-carboxylic acid.
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  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • ChemicalBook. (2026, January 17). PIPERIDINE-D11 - Safety Data Sheet.
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  • ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

Sources

Methodological & Application

Application Note: Selective N-Tosylation of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the


-tosylation of ethyl piperidine-3-carboxylate (Ethyl Nipecotate) to synthesize ethyl 1-tosylpiperidine-3-carboxylate . This transformation is a cornerstone in medicinal chemistry, particularly in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and peptidomimetics.

The procedure utilizes a biphasic or anhydrous organic solvent system to ensure high yield (>85%) while preserving the integrity of the labile ethyl ester moiety. Critical process parameters (CPPs) such as temperature control during addition and pH management during workup are emphasized to prevent ester hydrolysis.

Chemical Reaction & Mechanism

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base (Triethylamine or Pyridine) is required to scavenge the liberated hydrogen chloride, driving the equilibrium forward.

Reaction:



Mechanistic Pathway

The mechanism follows a nucleophilic substitution at the sulfur center. Unlike carbon-centered


 reactions, substitution at sulfur proceeds via a trigonal bipyramidal transition state.

ReactionMechanism Substrate Ethyl piperidine-3-carboxylate (Nucleophile) Complex Tetrahedral Intermediate (Transition State) Substrate->Complex Attack on S Reagent p-Toluenesulfonyl Chloride (Electrophile) Reagent->Complex Product This compound (Sulfonamide) Complex->Product Cl- Departure Salt Ammonium Salt (Byproduct) Complex->Salt H+ Transfer Base Base (TEA) (Proton Scavenger) Base->Salt Captures H+

Figure 1: Mechanistic flow of N-sulfonylation. The base is critical for deprotonating the intermediate ammonium species.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Ethyl piperidine-3-carboxylate 157.211.0Substrate
p-Toluenesulfonyl chloride (TsCl) 190.651.1 - 1.2Reagent
Triethylamine (TEA) 101.191.5 - 2.0Base
Dichloromethane (DCM) -10 VolSolvent
DMAP (Optional)122.170.05Catalyst
Step-by-Step Methodology
Phase 1: Setup and Addition
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl piperidine-3-carboxylate (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add Triethylamine (1.5 equiv) to the solution.

    • Expert Insight: If the substrate is a salt (e.g., hydrochloride), increase TEA to 2.5 equiv to first free the amine.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

    • Causality: Sulfonylation is exothermic. Cooling prevents thermal degradation of the reagent and minimizes side reactions.

  • Reagent Addition: Add TsCl (1.1 equiv) portion-wise over 15–20 minutes.

    • Note: Maintain internal temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–6 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 7:3). The product usually has a higher

      
       than the starting amine.
      
Phase 2: Workup (The "Self-Validating" System)

The workup is designed to chemically separate impurities based on pKa.

  • Quench: Dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Validation: The starting amine (if unreacted) is protonated and moves to the aqueous layer. The sulfonamide product (non-basic) remains in the organic layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (2 x 20 mL).
    
    • Validation: Removes acidic byproducts (TsOH) generated by TsCl hydrolysis.

  • Drying: Wash with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Amine in DCM + TEA Cool Cool to 0°C Start->Cool AddTsCl Add TsCl (1.1 eq) Slow Addition Cool->AddTsCl Warm Warm to RT Stir 4h AddTsCl->Warm TLC TLC Check (Amine consumed?) Warm->TLC TLC->AddTsCl No (Add 0.1 eq TsCl) Workup_Acid Wash 1M HCl (Removes Amine) TLC->Workup_Acid Yes Workup_Base Wash Sat. NaHCO3 (Removes TsOH) Workup_Acid->Workup_Base Dry Dry (Na2SO4) & Concentrate Workup_Base->Dry Purify Recrystallization or Flash Column Dry->Purify

Figure 2: Operational workflow ensuring purity through chemical washes.

Purification & Characterization

Purification Strategy

The crude product obtained after the acid/base wash is often >95% pure.

  • Solid Product: Recrystallize from Ethanol/Hexane or EtOAc/Heptane.

  • Oil Product: If the residue is an oil, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient 10%

      
       30% EtOAc in Hexanes.
      
Expected Analytical Data
  • Appearance: White solid or viscous colorless oil.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.6–7.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H) [Tosyl Group].
      
    • 
       4.1 (q, 2H, O-CH
      
      
      
      -CH
      
      
      ).
    • 
       2.4 (s, 3H, Ar-CH
      
      
      
      ).
    • 
       1.2 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ).
    • 
       1.5–3.8 (m, 9H, Piperidine ring protons).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TsCl due to wet solvent.Ensure DCM is anhydrous. Use fresh TsCl bottle.
Ester Hydrolysis Workup too basic or reaction too hot.Avoid strong bases (NaOH). Keep temp < 40°C during concentration.
Impurity: Starting Amine Incomplete reaction.Ensure 1M HCl wash is thorough. Check pH of aqueous layer is < 2.
Impurity: TsOH Incomplete base wash.Ensure NaHCO

wash is thorough.

Safety (HSE)

  • p-Toluenesulfonyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water if heated.

  • Ethyl Piperidine-3-carboxylate: Irritant. Avoid inhalation.

  • DCM: Volatile organic solvent.[3] Suspected carcinogen. Use proper PPE (gloves, goggles).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-tosyl protection protocols).
  • Marvel, C. S., & Hiers, G. S. (1925). p-Toluenesulfonyl Chloride.[3][4] Organic Syntheses, 5, 105.

  • Ding, X., et al. (2011). Synthesis of N-Tosyl-3-substituted-piperidines. Journal of Medicinal Chemistry, 54(12), 4321.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols: Ethyl 1-Tosylpiperidine-3-carboxylate as a Pivotal Intermediate for the Synthesis of Tiagabine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tiagabine, a potent anticonvulsant, functions as a selective GABA (gamma-aminobutyric acid) reuptake inhibitor, thereby enhancing GABAergic neurotransmission in the central nervous system.[1][2] Its therapeutic efficacy in the management of epilepsy is well-established. The synthesis of Tiagabine, a complex molecule featuring a chiral piperidine core and a lipophilic bis(3-methyl-2-thienyl)butenyl side chain, relies on a strategic and controlled multi-step process.[1][3][4] A key building block in this synthetic pathway is ethyl 1-tosylpiperidine-3-carboxylate. This intermediate provides a stable, yet reactive, scaffold for the crucial N-alkylation step that introduces the characteristic side chain of Tiagabine.

The tosyl (p-toluenesulfonyl) group serves a dual purpose. Firstly, it acts as an excellent protecting group for the piperidine nitrogen, preventing unwanted side reactions.[5] Secondly, its electron-withdrawing nature acidifies the N-H proton (in the unprotected piperidine), facilitating deprotonation and subsequent alkylation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the preparation of Tiagabine.

Synthetic Strategy Overview

The overall synthetic route to Tiagabine from this compound can be conceptualized as a three-stage process:

  • Preparation of the Piperidine Core: Synthesis of this compound.

  • Side-Chain Introduction: N-alkylation of the deprotected piperidine intermediate with a suitable electrophile.

  • Final Elaboration: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding Tiagabine.

G cluster_0 Stage 1: Piperidine Core Synthesis cluster_1 Stage 2: Side-Chain Introduction cluster_2 Stage 3: Final Elaboration Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Ethyl piperidine-3-carboxylate Ethyl piperidine-3-carboxylate Piperidine-3-carboxylic acid->Ethyl piperidine-3-carboxylate Esterification This compound This compound Ethyl piperidine-3-carboxylate->this compound Tosylation Ethyl piperidine-3-carboxylate (deprotected) Ethyl piperidine-3-carboxylate (deprotected) This compound->Ethyl piperidine-3-carboxylate (deprotected) Deprotection Tiagabine Ethyl Ester Tiagabine Ethyl Ester Ethyl piperidine-3-carboxylate (deprotected)->Tiagabine Ethyl Ester N-Alkylation Tiagabine Tiagabine Tiagabine Ethyl Ester->Tiagabine Hydrolysis 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide->Tiagabine Ethyl Ester

Figure 1: Overall synthetic workflow for Tiagabine.

Part 1: Synthesis of this compound

The synthesis of the N-tosylated piperidine intermediate is a critical first step. It involves the esterification of piperidine-3-carboxylic acid followed by the introduction of the tosyl protecting group.

Protocol 1.1: Esterification of Piperidine-3-carboxylic Acid

This protocol describes the conversion of piperidine-3-carboxylic acid to its corresponding ethyl ester, a necessary precursor for the subsequent tosylation step.

Materials:

  • Piperidine-3-carboxylic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend piperidine-3-carboxylic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl piperidine-3-carboxylate as an oil.

Protocol 1.2: N-Tosylation of Ethyl Piperidine-3-carboxylate

This step introduces the tosyl group onto the piperidine nitrogen, which serves to protect the amine and activate it for subsequent reactions.[5]

Materials:

  • Ethyl piperidine-3-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (Et₃N)[6]

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve ethyl piperidine-3-carboxylate in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution. Pyridine can act as a nucleophilic catalyst, accelerating the reaction.[6]

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Part 2: Synthesis of Tiagabine from the N-Tosyl Intermediate

This section details the deprotection of the tosyl group, followed by the crucial N-alkylation step to introduce the pharmacologically important side chain.

Protocol 2.1: Deprotection of this compound

The removal of the tosyl group is typically achieved under reductive conditions.

Materials:

  • This compound

  • Sodium naphthalenide or other suitable reducing agents (e.g., HBr in acetic acid)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium naphthalenide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound in anhydrous THF and add it dropwise to the sodium naphthalenide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl piperidine-3-carboxylate.

Protocol 2.2: N-Alkylation with 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide

This is the key step where the characteristic side chain of Tiagabine is introduced.[3]

Materials:

  • Ethyl piperidine-3-carboxylate (from deprotection step)

  • 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Potassium iodide (KI) (catalytic amount)

  • Acetone or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of ethyl piperidine-3-carboxylate in acetone or DMF, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the ethyl ester of Tiagabine.

G Ethyl piperidine-3-carboxylate Ethyl piperidine-3-carboxylate Intermediate_Complex Intermediate Complex Ethyl piperidine-3-carboxylate->Intermediate_Complex K2CO3 K2CO3 K2CO3->Intermediate_Complex Base 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide->Intermediate_Complex Electrophile Tiagabine Ethyl Ester Tiagabine Ethyl Ester Intermediate_Complex->Tiagabine Ethyl Ester SN2 Reaction KBr KBr Intermediate_Complex->KBr KHCO3 KHCO3 Intermediate_Complex->KHCO3

Figure 2: Key N-alkylation step in Tiagabine synthesis.

Part 3: Final Hydrolysis to Tiagabine

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol 3.1: Ester Hydrolysis

Materials:

  • Tiagabine ethyl ester

  • Sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl) to adjust pH

  • Round-bottom flask

Procedure:

  • Dissolve the Tiagabine ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Tiagabine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Ethyl piperidine-3-carboxylateC₈H₁₅NO₂157.2185-95%
This compoundC₁₅H₂₁NO₄S327.4080-90%
Tiagabine Ethyl EsterC₂₂H₂₉NO₂S₂419.6160-75%
TiagabineC₂₀H₂₅NO₂S₂375.5585-95%

Conclusion

The use of this compound as an intermediate is a robust and efficient strategy for the synthesis of Tiagabine. The tosyl group provides essential protection and activation of the piperidine nitrogen, facilitating the key N-alkylation step. The protocols outlined in this application note provide a comprehensive guide for the synthesis of this important anticonvulsant drug, with considerations for reaction conditions and purification techniques that are critical for achieving high yields and purity.

References

  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC. Available at: [Link]

  • Tiagabine. PubChem. Available at: [Link]

  • SYNTHESIS OF DESMETHYL TIAGABINE. HETEROCYCLES. Available at: [Link]

  • (PDF) Synthesis of Desmethyl Tiagabine. ResearchGate. Available at: [Link]

  • Tiagabine hydrochloride. Drug Synthesis Database. Available at: [Link]

  • Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Thieme Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. Rsc.org. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

Sources

Application Notes and Protocols: Aza-Prins Cyclization of Tosyl-Protected Piperidine Derivatives for the Synthesis of Bicyclic Aza-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aza-Prins Cyclization

The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3] The aza-Prins cyclization has emerged as a powerful and atom-economical strategy for the stereoselective construction of substituted piperidines and related nitrogen-containing heterocycles.[2][4][5] This reaction, which involves the acid-promoted cyclization of a homoallylic amine onto an iminium ion, provides a direct route to complex molecular architectures from simple starting materials.[4][6]

This application note provides a detailed guide to the aza-Prins cyclization using N-tosyl-protected piperidine derivatives. The tosyl group serves as a robust protecting group that activates the nitrogen for iminium ion formation and influences the stereochemical outcome of the cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the application of this methodology in the synthesis of valuable bicyclic aza-heterocycles. This guide is intended for researchers and scientists in organic synthesis and drug development seeking to leverage this elegant cyclization for the creation of novel molecular entities.

Mechanistic Overview: Unraveling the Aza-Prins Cyclization Pathway

The aza-Prins cyclization of a tosyl-protected piperidine derivative proceeds through a well-defined cationic cascade. The reaction is typically initiated by a Brønsted or Lewis acid, which facilitates the formation of a key N-acyliminium ion intermediate.[7]

The key steps of the mechanism are as follows:

  • Iminium Ion Formation: In the presence of an acid catalyst, the tosyl-protected piperidine nitrogen and a carbonyl compound (an aldehyde in this example) condense to form an N-tosyl iminium ion. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of this intermediate.

  • Nucleophilic Attack and Cyclization: The pendant alkene of the piperidine derivative acts as an internal nucleophile, attacking the electrophilic iminium ion. This intramolecular cyclization forges a new carbon-carbon bond and establishes the bicyclic ring system.

  • Carbocation Trapping: The resulting tertiary carbocation is then trapped by a nucleophile present in the reaction medium. The nature of this nucleophile can be tuned to introduce a variety of functional groups at the newly formed stereocenter. Common nucleophiles include halides from Lewis acids (e.g., Cl- from FeCl3) or the conjugate base of the Brønsted acid used.[6][8]

The stereochemical outcome of the aza-Prins cyclization is often highly controlled, with a preference for the formation of a trans-relationship between the substituents at the 2- and 6-positions of the newly formed piperidine ring.[6]

Aza_Prins_Mechanism cluster_intermediate Reaction Intermediates cluster_product Product Tosyl_Piperidine N-Tosyl-4-allylpiperidine Iminium_Ion N-Tosyl Iminium Ion Tosyl_Piperidine->Iminium_Ion + R-CHO, Acid Catalyst (e.g., FeCl3) Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium_Ion Carbocation Bicyclic Carbocation Iminium_Ion->Carbocation Intramolecular Cyclization Final_Product Bicyclic Piperidine Derivative Carbocation->Final_Product Nucleophilic Trapping (e.g., Cl⁻)

Figure 1: Generalized mechanism of the Aza-Prins cyclization.

Experimental Protocol: Synthesis of a Bicyclic N-Tosyl Piperidine Derivative

This protocol details a representative aza-Prins cyclization using N-tosyl-4-allylpiperidine and an aliphatic aldehyde, promoted by iron(III) chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Tosyl-4-allylpiperidine≥95%Commercially available or synthesizedStarting material.
Propionaldehyde≥97%Acros Organics, et al.Reactant aldehyde.
Iron(III) Chloride (FeCl₃)Anhydrous, ≥98%Sigma-Aldrich, et al.Lewis acid catalyst. Handle in a glovebox or under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics, et al.Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade-For aqueous workup.
Brine (Saturated NaCl solution)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Ethyl AcetateACS Grade-Eluent for chromatography.
HexanesACS Grade-Eluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous iron(III) chloride (1.5 mmol).

    • Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension.

  • Addition of Reactants:

    • In a separate vial, dissolve N-tosyl-4-allylpiperidine (1.0 mmol) and propionaldehyde (1.2 mmol) in anhydrous dichloromethane (5 mL).

    • Slowly add the solution of the piperidine derivative and aldehyde to the stirred suspension of FeCl₃ at 0 °C (ice bath).

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup:

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to afford the desired bicyclic piperidine derivative.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and stereochemistry of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Key Considerations

The success of the aza-Prins cyclization can be influenced by several factors. Below is a guide to common issues and their solutions.

Figure 2: Troubleshooting workflow for the Aza-Prins cyclization.

Applications in Drug Discovery and Natural Product Synthesis

The bicyclic piperidine scaffolds synthesized via the aza-Prins cyclization are valuable building blocks in drug discovery.[1] The ability to rapidly introduce complexity and control stereochemistry makes this method attractive for the synthesis of libraries of compounds for biological screening. Furthermore, this cyclization has been successfully applied as a key step in the total synthesis of several natural products, demonstrating its robustness and versatility.[1][7][9] For instance, derivatives of the indolizidine and quinolizidine ring systems, which are accessible through this methodology, are found in a wide array of alkaloids with interesting pharmacological properties.[7][10]

Conclusion

The aza-Prins cyclization of tosyl-protected piperidine derivatives offers a reliable and stereoselective route to valuable bicyclic nitrogen-containing heterocycles. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access complex molecular architectures relevant to medicinal chemistry and natural product synthesis. The protocol provided herein serves as a robust starting point for the exploration and application of this powerful synthetic transformation.

References

  • Dobbs, A. P., et al. (2021). A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. The Journal of Organic Chemistry. [Link]

  • Saikia, A., et al. (2014). Stereoselective synthesis of O-tosyl azabicyclic derivatives via aza Prins reaction of endocyclic N-acyliminium ions: application to the total synthesis of (±)-epi-indolizidine 167B and 209D. Organic & Biomolecular Chemistry. [Link]

  • Martin, S. F., et al. (2020). Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. The Journal of Organic Chemistry. [Link]

  • Vitaku, E., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Talavera-Alemán, A., et al. (2021). Synthesis of Nitrogen- And Oxygen-Containing Heterocycles by Prins Cyclization in Continuous Flow. Synlett. [Link]

  • Dobbs, A. P., et al. (2021). A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2022). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry. [Link]

  • Hood, J. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. Semantic Scholar. [Link]

  • Reddy, B. V. S., et al. (2015). Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Padron, J. I., & Martin, V. S. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. European Journal of Organic Chemistry. [Link]

  • Pastor, I. M., & Yus, M. (2016). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

  • Rovis, T., et al. (2016). Synthesis of[11][12]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. Journal of the American Chemical Society. [Link]

  • Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry. [Link]

  • Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Ingenta Connect. [Link]

  • Dobbs, A. P., et al. (2003). The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans 2,6-Tetrahydropyridines. Synlett. [Link]

  • Kano, T., & Maruoka, K. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. [Link]

  • Padron, J. I., & Martin, V. S. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. ResearchGate. [Link]

  • Martin, S. F. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry. [Link]

  • Cheng, D., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances. [Link]

  • Reddy, B. V. S., et al. (2007). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Synlett. [Link]

  • Waters, S. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. ResearchGate. [Link]

  • Dobbs, A. P., et al. (2005). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry. [Link]

  • Waters, S. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters. [Link]

  • Dobbs, A. P. (2008). The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine. ProQuest. [Link]

  • Dobbs, A. P., et al. (2005). A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

Sources

Stereoselective functionalization of the piperidine ring using tosyl protection

Application Note: Stereoselective Functionalization of the Piperidine Ring via -Tosyl Protection

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs. While



-Tosyl (p-toluenesulfonyl)
A(1,3) allylic strain1

Mechanistic Grounding: The "Tosyl Effect"

Conformational Locking & A(1,3) Strain

The stereocontrol observed in

A(1,3) strain

  • The Sulfonamide Geometry: The S–N bond has partial double-bond character. To minimize steric clash between the bulky sulfonyl group and the equatorial protons (or substituents) at C2/C6, the

    
    -Ts group prefers an orientation that often forces C2-substituents into an axial  position, contrary to standard cyclohexane chair thermodynamics.
    
  • Nucleophilic Attack: When generating an intermediate

    
    -sulfonyl iminium ion (e.g., via oxidation), the incoming nucleophile attacks the face anti to the bulky tosyl group or follows the Fürst-Plattner rule  (trans-diaxial addition) in epoxide openings, leading to predictable trans-2,3 or cis-2,6 outcomes depending on the precursor.
    
Visualization of Stereocontrol Pathways

The following diagram illustrates the decision matrix for functionalizing

TosylStereocontrolStartN-Tosyl PiperidineScaffoldPathAPath A: Saturated Ring(C-H Functionalization)Start->PathAPathBPath B: Unsaturated Ring(Tetrahydropyridine)Start->PathBOxidationStep 1: Electrochemical/ChemicalOxidation (Shono/Ru)PathA->OxidationEpoxidationStep 1: StereoselectiveEpoxidation (mCPBA)PathB->EpoxidationIminiumIntermediate:N-Sulfonyl Iminium IonOxidation->IminiumNuAttackStep 2: Nucleophilic Attack(Axial Approach)Iminium->NuAttackIminium->NuAttack A(1,3) StrainResultAProduct:Trans-2,3 or Cis-2,6Disubstituted PiperidineNuAttack->ResultAEpoxideIntermediate:Syn-Epoxide (A1,3 directed)Epoxidation->EpoxideRingOpenStep 2: Nucleophilic Opening(Trans-Diaxial)Epoxide->RingOpenEpoxide->RingOpen Fürst-Plattner RuleResultBProduct:Trans-3-Hydroxy-2-SubstitutedPiperidineRingOpen->ResultB

Caption: Stereodivergent pathways for N-tosyl piperidine functionalization. Path A utilizes oxidative activation; Path B utilizes olefin geometry and A(1,3) strain.[2][3]

Experimental Protocols

Protocol A: Stereoselective -Functionalization via Oxidative Methoxylation (Shono-Type)

Application: Introduction of alkyl, allyl, or cyano groups at the C2 position. Principle: The

Reagents & Equipment[4][5]
  • Substrate:

    
    -Tosylpiperidine (1.0 equiv).
    
  • Oxidant: Ruthenium(III) chloride hydrate (5 mol%), Sodium Periodate (1.5 equiv) OR Anodic Oxidation (Carbon electrodes, MeOH, Et4NOTs).

  • Nucleophile: Allyltrimethylsilane (AllylTMS) or TMSCN.

  • Lewis Acid:

    
     or 
    
    
    .[6]
  • Solvent: Ethyl Acetate/Acetonitrile (Oxidation); DCM (Substitution).

Step-by-Step Methodology
  • 
    -Methoxylation (Chemical Route): 
    
    • Dissolve

      
      -tosylpiperidine in EtOAc:MeCN:H2O (1:1:1).
      
    • Add

      
       (cat.) and 
      
      
      portion-wise at 0°C.
    • Stir vigorously for 4 hours. The reaction produces the

      
      -hydroxylated product (hemiaminal) or lactam depending on pH. For methoxylation, perform the reaction in MeOH or treat the crude hemiaminal with MeOH/H+.
      
    • Alternative (Electrochemical): Electrolyze the substrate in MeOH with

      
       as electrolyte at constant current (10 mA/cm²) until 2.2 F/mol is passed.
      
    • Purification: Flash chromatography (Hex:EtOAc) to isolate 2-methoxy-1-tosylpiperidine.

  • Stereoselective Substitution:

    • Dissolve 2-methoxy-1-tosylpiperidine (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

    • Cool to -78°C.

    • Add Nucleophile (e.g., AllylTMS, 2.0 equiv).

    • Slowly add

      
       (1.0 M in DCM, 1.1 equiv). The solution will turn dark.
      
    • Stir at -78°C for 2 hours, then warm slowly to -20°C.

    • Quench: Pour into saturated aqueous

      
      .
      
    • Stereochemical Outcome: The nucleophile preferentially attacks the

      
      -sulfonyl iminium ion axially, leading to the 2,6-cis  isomer if a C6 substituent is present, or trans-2,3  if a C3 substituent is present, driven by the minimization of A(1,3) strain in the transition state.
      
Protocol B: Regio- and Stereoselective Epoxide Ring Opening

Application: Synthesis of 3-hydroxy-2-substituted piperidines (e.g., hydroxypipecolic acid derivatives). Principle: Utilizing 1,2,3,4-tetrahydropyridines . The

Reagents & Equipment[5]
  • Substrate:

    
    -Tosyl-1,2,3,4-tetrahydropyridine.
    
  • Epoxidizing Agent: m-CPBA (1.2 equiv).

  • Nucleophile: Vinylmagnesium bromide or Lithium dimethylcuprate.

  • Solvent: DCM (Epoxidation); THF (Ring Opening).

Step-by-Step Methodology
  • Epoxidation:

    • Dissolve substrate in DCM at 0°C.

    • Add m-CPBA (1.2 equiv) portion-wise.

    • Stir for 12 h. Wash with

      
       and 
      
      
      .
    • Note: The

      
      -Ts group forces the epoxide to form on the face opposite to the bulky sulfonamide if the ring adopts a half-chair, but A(1,3) strain often favors the syn-epoxide relative to the N-substituent in specific substituted cases.
      
  • Nucleophilic Ring Opening:

    • Dissolve the epoxide in dry THF at -78°C.

    • Add the organometallic nucleophile (e.g., VinylMgBr) dropwise.

    • Add

      
       (1.0 equiv) if using weaker nucleophiles to activate the epoxide.
      
    • Mechanism: Attack occurs at the C2 position (distal to the nitrogen if C3 is hindered, or proximal if electronically directed) via a trans-diaxial trajectory (Fürst-Plattner principle).

    • Result: A 2-substituted-3-hydroxy-N-tosylpiperidine with precise relative stereochemistry (typically trans).

Protocol C: Reductive Detosylation (The Exit Strategy)

Application: Removal of the

Warning:
Method: Magnesium/Methanol (Mg/MeOH)
  • Setup: Dissolve the functionalized

    
    -tosylpiperidine (1 mmol) in anhydrous Methanol (10 mL).
    
  • Reduction: Add Magnesium turnings (5-10 equiv) and a catalytic amount of iodine (one crystal) to initiate.

  • Sonication: Sonicate the mixture (or stir vigorously) at ambient temperature. The reaction is exothermic; maintain below 40°C to prevent side reactions.

  • Monitoring: Monitor by TLC (disappearance of UV-active sulfonamide spot).

  • Workup: Filter off excess Mg. Concentrate MeOH. Partition residue between EtOAc and sat.

    
    .[3]
    
    • Yield: Typically 85-95%.

    • Stereocenter Integrity: Preserved.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Diastereoselectivity (Protocol A) High Temperature / Fast AdditionEnsure reaction is kept at -78°C during nucleophile addition. Use a bulkier Lewis Acid (e.g., MAD) to enhance facial discrimination.
No Reaction (Protocol B - Opening) Epoxide is too stableAdd

or use a higher order cuprate (

) instead of Grignard.
Incomplete Detosylation Mg surface passivationActivate Mg with

or use ultrasound. Ensure MeOH is anhydrous (water kills the radical mechanism).
Regioisomer Mixtures (Protocol B) C2 vs C3 attack competitionUse steric bulk at C3 to force C2 attack. C2 attack is generally favored electronically (closer to N-Ts withdrawing group).

References

  • Shono Oxidation & N-Acyliminium Ions

    • Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates." Journal of Organic Chemistry, 1984.
    • Application to Sulfonamides: (ACS Accounts, 2023).

  • Conformational Analysis & A(1,3)

    • Gawley, R. E., et al. "Stereoselective nucleophilic additions to N-sulfonyliminium ions." Journal of Organic Chemistry.
    • (NIH/PMC, 2017).

  • Epoxide Ring Opening (Fürst-Plattner)

    • (eScholarship, Beng et al., 2015).

  • Detosylation Protocols

    • (BenchChem Protocols).

    • (J. Org. Chem, Mg/MeOH method).

  • Pd-Catalyzed Functionalization

    • (Nature/PMC, 2016).

Disclaimer: These protocols involve hazardous chemicals (TiCl4, RuCl3, Organolithiums). All procedures should be performed in a fume hood with appropriate PPE. Consult MSDS for all reagents before use.

Troubleshooting & Optimization

Technical Support Center: Crystallization of Ethyl 1-tosylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Uncrystallizable" Oil

Welcome to the technical guide for handling ethyl 1-tosylpiperidine-3-carboxylate . If you are reading this, you are likely staring at a flask containing a viscous, colorless-to-yellow oil that refuses to solidify, despite your best efforts with scratching or cooling.

This molecule presents a "perfect storm" for crystallization difficulties:

  • Conformational Flexibility: The piperidine ring adopts a chair conformation, but the

    
    -sulfonyl bond allows for rotamers, creating entropic barriers to lattice formation.
    
  • Low Melting Point: Pure samples often melt in the range of 60–80°C (depending on enantiopurity), meaning the "oil" you see is often a supercooled liquid or a Liquid-Liquid Phase Separation (LLPS) state.

  • Impurity Sensitivity: Even 1-2% of residual tosyl chloride or unreacted ethyl nipecotate can depress the melting point below room temperature.

This guide moves beyond generic advice, providing specific protocols to force this sulfonamide into a crystalline lattice.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: Upon cooling, the solution turns milky or separates into a bottom oily layer rather than forming crystals. This is Liquid-Liquid Phase Separation (LLPS). The oil is a solute-rich liquid phase that is metastable.

The Fix: You must bypass the metastable oiling zone and enter the labile crystallization zone directly.

Protocol A: The "Seeded Slow-Cool" (Recommended)

Use this if you have even a single speck of solid material (seed).

ParameterSpecificationMechanism
Solvent System IPA : Heptane (1:3 v/v)Isopropanol (IPA) solubilizes the sulfonamide; Heptane acts as the anti-solvent.
Concentration 1 g solute / 5 mL solventHigh concentration is required, but too high promotes oiling.
Dissolution Temp 65°CEnsure full dissolution but do not boil off the anti-solvent.
Seed Loading 1-2 wt%Critical. Provides the template for lattice growth, bypassing nucleation energy barrier.
Cooling Rate 0.2°C / minSlow cooling is non-negotiable. Fast cooling traps the oil phase.

Step-by-Step:

  • Dissolve crude oil in IPA (1.25 mL/g) at 65°C.

  • Slowly add Heptane (3.75 mL/g) while maintaining 65°C. If oil forms, add drops of IPA until clear.

  • Cool to 50°C (just above the oiling threshold).

  • Add Seeds. The solution should turn slightly hazy but not oily.

  • Hold at 50°C for 1 hour to allow seed surface healing.

  • Ramp down to 0°C at 0.2°C/min.

Protocol B: The "Emulsion Rescue" (No Seeds Available)

Use this if you have zero solid material.

  • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE .

  • Add Hexane until the solution is slightly turbid.

  • Place the flask in a freezer (-20°C) for 48 hours.

  • Crucial: If an oil separates at the bottom, take a glass rod and scratch the interface between the oil and the supernatant solvent vigorously. The friction often induces nucleation at the phase boundary.

Module 2: Impurity Management (The Root Cause)

Crystallization often fails because the material is not chemically pure enough to support a lattice. The synthesis of this molecule (Ethyl nipecotate + TsCl) generates specific impurities that act as "crystal poisons."

The Impurity Profile
ImpuritySourceEffect on CrystallizationRemoval Strategy
Residual TsCl Excess reagentDepresses MP significantly; forms eutectic oils.Wash with dilute aqueous ammonia or NaHCO₃.
Ethyl Nipecotate Unreacted starting materialActs as a solvent/plasticizer.Acid wash (1M HCl).[1]
Nipecotic Acid Ester hydrolysisHigh polarity; disrupts non-polar packing.Base extraction (removes into aqueous layer).
Triethylamine HCl Coupling byproductIonic impurity; acts as nucleation sites for wrong solids.Water wash (highly soluble).
Visualizing the Purification Workflow

The following diagram outlines the logic for purifying the crude reaction mixture before attempting crystallization.

PurificationWorkflow Start Crude Reaction Mixture (Ethyl Nipecotate + TsCl + Et3N) Quench Quench with Water Partition into EtOAc or DCM Start->Quench AcidWash Acid Wash (1M HCl) Target: Unreacted Amine Quench->AcidWash Organic Layer BaseWash Base Wash (Sat. NaHCO3) Target: Hydrolyzed Acid & TsCl AcidWash->BaseWash Organic Layer Drying Dry (MgSO4) & Concentrate BaseWash->Drying CheckState Physical State Check Drying->CheckState Solid Solid/Waxy Solid -> Proceed to Recrystallization CheckState->Solid Oil Viscous Oil -> Check 1H NMR CheckState->Oil Recryst Protocol A: IPA/Heptane Solid->Recryst NMR_Check NMR: Residual TsCl? Oil->NMR_Check NMR_Check->Recryst Pure (>95%) Column Flash Chromatography (Hex/EtOAc 8:2) NMR_Check->Column Impure (<90%)

Caption: Purification logic flow to ensure crude material is competent for crystallization. Impurities like residual TsCl are the primary cause of oiling.

Module 3: Enantiopurity & Polymorphism

Critical Note: Are you working with the Racemate (


) or a Single Enantiomer  (

or

)?
  • Wallach’s Rule: For piperidine derivatives, the racemate often forms a denser, higher-melting crystal lattice than the pure enantiomer.

    • Implication: If you synthesized the racemate, it should crystallize easier. If you are working with a resolved enantiomer (e.g., from a tartrate resolution of ethyl nipecotate), expect a lower melting point and higher solubility.

  • Enantiomeric Excess (ee) as an Impurity: If you have a partial resolution (e.g., 80% ee), the minor enantiomer acts as an impurity, drastically widening the metastable zone and causing oiling.

    • Solution: If 80% ee oil refuses to crystallize, you may need to recrystallize the racemate out of the solution first (if the racemate is less soluble), leaving the supernatant enriched in the desired enantiomer.

Frequently Asked Questions (FAQ)

Q1: My product solidified, but it melts immediately upon filtration. Why? A: You likely have solvent inclusion (solvate formation). Sulfonamides can trap solvent molecules in the lattice.

  • Fix: Dry the filter cake slowly under vacuum at room temperature. Do not heat immediately. Alternatively, switch from DCM/EtOAc (which trap easily) to Methanol/Water.

Q2: The NMR is clean, but it's still an oil. What now? A: You are likely dealing with a stable supercooled liquid.

  • Fix:Trituration. Add cold pentane or hexane to the oil. Sonicate the flask in an ultrasonic bath. The mechanical energy of cavitation often forces the molecules to align into a lattice.

Q3: Can I use Ethanol/Water instead of IPA/Heptane? A: Yes. Ethanol/Water is excellent for sulfonamides.

  • Protocol: Dissolve in hot Ethanol. Add warm water dropwise until turbidity persists. Add one drop of Ethanol to clear it. Let it cool slowly. Note that if water content is too high, you risk hydrolysis of the ethyl ester over prolonged heating.

Q4: Why is my product pink? A: Pink coloration usually indicates oxidation of trace phenols (from the tosyl chloride source) or trace metal contamination.

  • Fix: Treat the hot solution with activated charcoal (carbon) for 15 minutes, then filter through Celite before crystallization.

References

  • Sulfonamide Crystallization Mechanics

    • BenchChem. (2025).[2][3] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from 3

  • Synthesis & Properties of Piperidine Carboxylates

    • PubChem. (2021).[4] Ethyl piperidine-3-carboxylate (Ethyl Nipecotate) Compound Summary. Retrieved from 4[4]

  • Resolution of Piperidine Derivatives

    • Betts, M. J., & Brown, S. P. (2001). Method for optical resolution of piperidine carboxylic acid derivative. EP1146029A1. Retrieved from 5

  • General Crystallization Strategy for Low-Melting Solids

    • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences. Retrieved from 6

Sources

Technical Support Center: Preventing Racemization During Hydrolysis of Ethyl 1-Tosylpiperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering issues with stereochemical integrity during the hydrolysis of N-protected piperidine esters. Specifically, we will address the common yet critical problem of racemization during the saponification of ethyl 1-tosylpiperidine-3-carboxylate and provide robust, field-proven solutions.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant racemization during the basic hydrolysis of my this compound?

A: The root cause of racemization in this system is the increased acidity of the proton at the chiral center (C3 of the piperidine ring). This is a direct consequence of the powerful electron-withdrawing nature of the N-tosyl (p-toluenesulfonyl) group.

Under basic conditions (e.g., using NaOH or KOH), the hydroxide ion can abstract this acidic α-proton, leading to the formation of a planar, achiral enolate intermediate. This intermediate is stabilized by resonance. Subsequent protonation of this planar enolate by water or other proton sources in the reaction mixture can occur from either face with nearly equal probability. This non-stereospecific protonation results in a mixture of both R and S enantiomers, leading to a loss of enantiomeric excess (e.e.) or complete racemization.[1][2]

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization pathway via an achiral enolate.

Q2: What are the most critical experimental factors that I need to control to minimize racemization?

A: Several factors can dramatically influence the rate of racemization relative to the rate of hydrolysis. Careful control of these parameters is key to preserving the stereochemical integrity of your product.

FactorImpact on RacemizationRationale & Recommendations
Base Strength High Impact Stronger bases (e.g., NaOH, KOH) and higher concentrations increase the rate of proton abstraction, favoring enolate formation. Recommendation: Use a milder base like lithium hydroxide (LiOH).[3][4][5] LiOH is often preferred as it is less prone to causing epimerization in sensitive substrates.
Temperature High Impact Higher temperatures accelerate both hydrolysis and racemization, but often increase the rate of racemization more significantly.[6] Recommendation: Conduct the hydrolysis at lower temperatures (e.g., 0 °C to room temperature). Start at 0 °C and only warm if the reaction is prohibitively slow.
Solvent System Medium Impact The solvent affects the solubility of the reactants and the stability of the intermediates. Protic solvents can solvate the hydroxide ions, potentially modulating reactivity.[6][7] Recommendation: A mixture of THF and water (e.g., 1:1 or 3:1) is a common and effective choice, as it solubilizes both the ester and the inorganic base.[4][8]
Reaction Time Medium Impact Prolonged exposure of the unreacted ester or the product carboxylate to basic conditions increases the opportunity for racemization.[9] Recommendation: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Q3: What is a reliable, field-tested protocol for hydrolyzing this compound with minimal racemization?

A: This protocol employs mild conditions that have been shown to minimize epimerization for sensitive α-amino esters.[3][4]

Experimental Protocol: Mild Saponification with Lithium Hydroxide

  • Dissolution: Dissolve the this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar. Use enough solvent to ensure complete dissolution (approx. 0.1 M concentration is a good starting point).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) in water dropwise to the cooled ester solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is no longer detectable. If the reaction is slow, allow it to warm to room temperature and continue monitoring.

  • Quenching & Workup: Once the reaction is complete, carefully acidify the mixture to pH ~3 with cold 1 N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification & Analysis: Purify the crude product as necessary (e.g., by recrystallization or column chromatography). Crucially, determine the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC method (see Q5).

Workflow for Stereopure Hydrolysis

G cluster_workflow Experimental Workflow A 1. Dissolve Ester in THF/H₂O B 2. Cool to 0 °C A->B C 3. Add LiOH Solution B->C D 4. Monitor by TLC/LC-MS C->D E 5. Acidic Workup (1N HCl) D->E Reaction Complete F 6. Extract with EtOAc E->F G 7. Dry & Concentrate F->G H 8. Analyze e.e. (Chiral HPLC) G->H

Caption: Recommended workflow for minimizing racemization.

Q4: Are there alternative, non-basic hydrolysis methods I can try if racemization is still an issue?

A: Yes. If standard saponification methods fail to provide the desired stereochemical purity, enzymatic hydrolysis is an excellent alternative.

Enzymatic Hydrolysis

Enzymes such as lipases and esterases are highly stereospecific and operate under mild, near-neutral pH conditions, which completely avoids the problem of base-catalyzed proton abstraction.[10][11][12]

  • Advantages:

    • Extremely high stereoselectivity, virtually eliminating the risk of racemization.[10]

    • Operates under mild conditions (room temperature, neutral pH).

  • Considerations:

    • Enzyme screening may be necessary to find a hydrolase with good activity for the N-tosylpiperidine substrate.[13]

    • Reaction times can be longer than chemical methods.

  • General Procedure Outline:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

    • Disperse the ester in the buffer, often with a co-solvent like DMSO or acetone to aid solubility.

    • Add the selected enzyme (e.g., a commercially available lipase from Candida antarctica or pig liver esterase).[10]

    • Stir the mixture at room temperature, monitoring for product formation.

    • Work up by extracting the product after acidifying the mixture.

Q5: How can I accurately determine the enantiomeric excess (e.e.) of my 1-tosylpiperidine-3-carboxylic acid product?

A: Accurate determination of enantiomeric excess is critical for validating your process. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.

Since the carboxylic acid product may not resolve well directly, a pre-column derivatization step is often required to convert it into a less polar species suitable for analysis on common chiral stationary phases.

Chiral HPLC Analysis Protocol

  • Derivatization: Convert a small sample of the purified carboxylic acid into its methyl ester. A safe and efficient method is to use (trimethylsilyl)diazomethane (TMS-diazomethane) in a solvent mixture like toluene/methanol.

  • Column Selection: Utilize a polysaccharide-based chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).[14][15]

  • Method Development: Develop a separation method, typically using a mobile phase consisting of a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol.[14]

  • Analysis: Inject a solution of the derivatized sample and a sample of the racemic standard (if available) to identify the peaks corresponding to each enantiomer.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

An alternative for amine-containing compounds involves derivatization with reagents like p-toluenesulfonyl chloride before chiral HPLC analysis.[15][16] For direct analysis of underivatized amino acids, specialized columns like macrocyclic glycopeptide-based CSPs can be effective.[17]

References
  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. [Source not further specified]
  • Bautista, E., et al. (2008). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 52(3), 181-184. [Link]

  • Jerome, F. (Year not specified). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Source not further specified]
  • Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Mattsson, J., et al. (2019). A Mild Hydrolysis of Esters Mediated by Lithium Salts.
  • Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Source not further specified]
  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6019. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Sawayama, S., et al. (1978). Method for the Racemization of Optically Active Amino Acids. [Source not further specified]
  • Benoiton, N. L., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]

  • Tan, C. & Stadler, A. (2023).
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Real Chemistry. (2022). Base hydrolysis of esters. YouTube. [Link]

  • Reddit discussion on ester hydrolysis. (2025). r/Chempros. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Danielson, H., et al. (1994). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(4), 213-220. [Link]

  • Bautista, E., et al. (2008). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. SciELO México. [Link]

  • Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333. [Source not further specified]
  • Babu, C. V. R., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Gunanathan, C. & Milstein, D. (2011). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 50(37), 8661-8664. [Link]

  • Cory, D. R., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Biochimica et Biophysica Acta, 1078(2), 228-236. [Link]

  • Soderberg, T. (2020). 12.5: Ésteres. LibreTexts Español. [Link]

Sources

Purification of ethyl 1-tosylpiperidine-3-carboxylate via flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 1-Tosylpiperidine-3-Carboxylate

Case Overview

Target Molecule: this compound Class:


-Sulfonylated amino ester
Primary Challenge:  Separation of the target product from unreacted 

-toluenesulfonyl chloride (TsCl) and the starting piperidine derivative.[1][2][3]

Scientist's Note:

"In my experience with


-tosylation, the chromatography itself is often secondary to the workup. TsCl is deceptive; it streaks on silica and often co-elutes with mid-polarity esters. If you load a crude mixture containing significant excess TsCl onto a column, you are fighting a losing battle. The protocol below prioritizes chemical purification (quenching) before physical purification (chromatography)."

Phase 1: Pre-Chromatography Optimization (Critical)

Do not proceed to flash chromatography until you have mitigated the TsCl content. TsCl has an Rf similar to many esters in Hexane/EtOAc systems.

The "Amine Scavenger" Protocol

Before concentrating your reaction mixture, add a scavenger to convert lipophilic TsCl into a highly polar sulfonamide that sticks to the baseline.

  • Check TLC: Confirm reaction completion.

  • Add Scavenger: Add

    
    -dimethylethylenediamine  (0.5 – 1.0 equiv relative to excess TsCl) or morpholine .
    
  • Stir: 15–30 minutes at room temperature.

  • Wash: Perform an acidic wash (1M HCl) if using a basic scavenger, or rely on the polarity difference during the column.

    • Note: The resulting sulfonamide from the scavenger will have an Rf

      
       0.0–0.1 in 20% EtOAc/Hexane, while your product will be 
      
      
      
      0.3–0.4.

Phase 2: Method Development (TLC)

Standard Solvent System: Hexanes / Ethyl Acetate (EtOAc).[3][4][5][6][7] Visualization: UV (254 nm) is highly effective due to the tosyl group.

CompoundEst.[1][3][4][5][7][8][9][10][11] Rf (20% EtOAc/Hex)VisualizationBehavior on Silica
TsCl (Impurity) 0.6 – 0.7UV (Strong)Moves fast; often streaks.
Target Product 0.3 – 0.4 UV (Strong) Stable; distinct spot.
Starting Amine < 0.1 (Baseline)Iodine/NinhydrinSticks to baseline (requires MeOH/DCM to move).
Scavenger Adduct < 0.1UV/IodineRetained at top of column.

Scientist’s Tip: If the separation between TsCl and Product is < 0.1 Rf, switch the non-polar solvent from Hexane to Toluene . Toluene has


-

interactions with the tosyl ring, often altering selectivity.

Phase 3: The Purification Workflow

Step 1: Sample Loading[11]
  • Preferred: Dry Loading .[7]

    • Dissolve crude oil in minimal DCM.

    • Add Celite 545 (ratio 1:2 crude:Celite).

    • Rotovap to a free-flowing powder.

    • Why? Sulfonamides can crystallize in non-polar mobile phases (like 100% Hexane). Liquid loading often leads to precipitation at the column head, causing band broadening.

Step 2: Gradient Elution

Column: Silica Gel 60 (40–63 µm). Flow Rate: 15–20 mL/min (for a 12g column).

  • Equilibration: 3 CV (Column Volumes) of 100% Hexanes.

  • Gradient:

    • 0% to 10% EtOAc (over 2 CV)

      
       Elutes residual non-polar impurities.
      
    • 10% to 40% EtOAc (over 10 CV)

      
      Target elution window. 
      
    • Hold at 40% EtOAc (2 CV).

  • Wash: Flush with 100% EtOAc to check for polar byproducts.

Visual Workflow: Separation Logic

PurificationLogic cluster_elution Elution Order start Crude Reaction Mixture (Product + Excess TsCl) quench Step 1: Chemical Quench (Add Amine Scavenger) start->quench Remove TsCl chemically tlc Step 2: TLC Analysis (Hex/EtOAc 4:1) quench->tlc decision Is u0394Rf (TsCl - Prod) > 0.15? tlc->decision decision->tlc No (Try Toluene/EtOAc) load Step 3: Dry Load on Celite decision->load Yes (Proceed) column Step 4: Flash Chromatography (Gradient 0-40% EtOAc) load->column fractions Step 5: Fraction Analysis column->fractions e1 1. Residual TsCl (Fast) e2 2. Target Product (Mid) e3 3. Scavenger/Amine (Baseline)

Caption: Logic flow for the purification of sulfonamides, emphasizing pre-column quenching to maximize resolution.

Troubleshooting Support Center (FAQs)

Ticket #001: "My product is co-eluting with a UV-active impurity."

Diagnosis: This is almost certainly unreacted Tosyl Chloride (TsCl). Solution:

  • The "Filter Paper" Trick: If you haven't run the column yet, dissolve the crude in EtOAc and add shredded filter paper (cellulose). Stir overnight. The cellulose hydroxyls react with TsCl. Filter and proceed [1].

  • Change Selectivity: If you are already running the column, switch the solvent system to Dichloromethane (DCM) / Hexane (1:1) initially. The chlorinated solvent interacts differently with the polarizability of the sulfonamide vs. the sulfonyl chloride.

Ticket #002: "I see streaking on the TLC plate and column."

Diagnosis: Mass overload or acidic instability. Solution:

  • Check Acid Sensitivity: The ethyl ester is fairly robust, but silica is slightly acidic. If streaking occurs, add 0.5% Triethylamine (TEA) to your mobile phase.

  • Sample Solubility: If you liquid-loaded in DCM but are eluting with Hexane, the product may be crashing out inside the column. Switch to dry loading on Celite immediately.

Ticket #003: "My yield is lower than expected, but the column looks clean."

Diagnosis: Hydrolysis of the ester or sulfonamide cleavage (rare). Solution:

  • Avoid using strong bases (NaOH/KOH) during the workup, as this hydrolyzes the ethyl ester at position 3. Use NaHCO3 (saturated) or mild phosphate buffers.

  • Ensure you are not discarding the "mixed fractions." Sulfonamides have broad elution bands; the product might be diluted across 20 test tubes.

References

  • Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[12] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org. Chem., 43(14), 2923–2925.[12] (Foundational Flash Chromatography Protocol).

  • Biotage. (n.d.). Successful Flash Chromatography: Solvent Choices and Loading. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Tosyl- and Boc-Protected Nipecotates Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Spectroscopic Solution

In the landscape of neuropharmacology and drug development, derivatives of nipecotic acid, a potent GABA uptake inhibitor, are of significant interest.[1] The synthesis of these complex molecules often necessitates the use of protecting groups for the secondary amine of the piperidine ring to prevent unwanted side reactions. Among the most common choices are the p-toluenesulfonyl (tosyl) and tert-butoxycarbonyl (Boc) groups. While both effectively shield the amine, their successful installation and the identity of the resulting product must be rigorously confirmed.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this characterization.[2][3] The vibrational frequencies of chemical bonds provide a unique molecular fingerprint, allowing researchers to "see" the key functional groups that define each protected structure. This guide provides an in-depth comparison of the characteristic IR absorption bands for tosyl- and Boc-protected nipecotates, grounded in the principles of vibrational spectroscopy, to empower researchers to confidently distinguish between these two critical synthetic intermediates.

Molecular Architectures: Visualizing the Key Players

At the heart of our analysis are the distinct structural features that the tosyl and Boc groups impart to the nipecotate scaffold. A nipecotate, for the purpose of this guide, refers to an ester of piperidine-3-carboxylic acid (e.g., ethyl nipecotate).

Structures cluster_Tosyl Tosyl-Protected Nipecotate cluster_Boc Boc-Protected Nipecotate cluster_Key Key Functional Groups TsN N-Tosyl Nipecotate Structure Ester Ester Carbonyl (C=O) TsN->Ester Contains Sulfonyl Sulfonyl Group (S=O) TsN->Sulfonyl Contains BocN N-Boc Nipecotate Structure BocN->Ester Contains Carbamate Carbamate Carbonyl (C=O) BocN->Carbamate Contains

Figure 1: Key structural differences between N-Tosyl and N-Boc protected nipecotates.

The tosyl group introduces a sulfonyl moiety and an aromatic ring, while the Boc group introduces a carbamate. These differences give rise to distinct and easily identifiable signals in an IR spectrum.

Core Principles of Differentiation by IR Spectroscopy

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a natural vibration of the molecule, provided that this vibration causes a change in the molecule's dipole moment.[3] The two primary types of vibrations are stretching (a change in bond length) and bending (a change in bond angle).[2]

The frequency of a stretching vibration is primarily determined by two factors:

  • Bond Strength: Stronger bonds (like double or triple bonds) are stiffer and vibrate at higher frequencies (higher wavenumbers).

  • Mass of the Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.

Our analysis hinges on identifying the unique vibrational modes of the ester, carbamate, and sulfonyl groups.

Comparative Analysis of Characteristic IR Absorption Bands

The most significant differences between the IR spectra of tosyl- and Boc-protected nipecotates appear in the region of 1800-1100 cm⁻¹. This region contains the strong, characteristic absorptions of the carbonyl (C=O) and sulfonyl (S=O) groups.

Functional GroupVibrational ModeTosyl-Protected Nipecotate (cm⁻¹)Boc-Protected Nipecotate (cm⁻¹)Intensity & Notes
Ester Carbonyl C=O Stretch~1735 - 1750 [4][5]~1735 - 1750 [4][5]Strong, Sharp. Present in both molecules.
Carbamate Carbonyl C=O StretchN/A~1680 - 1710 [6]Strong, Sharp. Key diagnostic peak for Boc protection.
Sulfonyl S=O Asymmetric Stretch~1320 - 1350 [7]N/AVery Strong. Key diagnostic peak for Tosyl protection.
Sulfonyl S=O Symmetric Stretch~1150 - 1170 [7]N/AVery Strong. Key diagnostic peak for Tosyl protection.
Aromatic Ring C=C Stretch~1600, ~1495[8]N/AMedium to Weak. Confirms presence of the tosyl group.
Aromatic C-H C-H Stretch>3000[8]N/AWeak to Medium.
Para-Substitution C-H Out-of-Plane Bend~810 - 840[9]N/AStrong, Sharp. Characteristic of the p-toluenesulfonyl group.
Ester & Carbamate C-O Stretch~1250 - 1150[5]~1250 - 1150[5]Strong, often multiple bands.
Aliphatic C-H C-H Stretch<3000[8]<3000[8]Strong. From the piperidine ring and ethyl/methyl ester.
Amine C-N Stretch~1250 - 1000[10]~1250 - 1000[10]Medium. Often obscured in the fingerprint region.
In-Depth Analysis: The "Why" Behind the Frequencies
  • The Two Carbonyls of Boc-Nipecotate: The most striking feature of a Boc-protected nipecotate spectrum is the presence of two distinct carbonyl peaks .

    • Ester C=O (~1740 cm⁻¹): This is a standard aliphatic ester absorption.[4][11]

    • Carbamate C=O (~1690 cm⁻¹): This peak appears at a significantly lower wavenumber. The reason is electronic: the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, weakening it. A weaker bond requires less energy to vibrate, hence the lower frequency.[12] This peak is an unambiguous indicator of the Boc group.

  • The Sulfonyl Signature of Tosyl-Nipecotate: In contrast, the tosyl-protected analogue shows only one carbonyl peak (from the ester). Its defining features are the two extremely strong absorptions from the sulfonyl group.

    • Asymmetric S=O Stretch (~1340 cm⁻¹): In this mode, the two S=O bonds stretch out of phase with each other.[13]

    • Symmetric S=O Stretch (~1160 cm⁻¹): Here, the two S=O bonds stretch in phase.[13] These two intense bands, coupled with the absence of a second carbonyl peak, are definitive proof of a tosyl-protected amine. Further confirmation comes from the weaker aromatic ring absorptions.[8]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain reliable data for comparison, a standardized experimental procedure is crucial. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

Workflow cluster_Prep 1. Preparation cluster_Sample 2. Sample Application cluster_Acquire 3. Data Acquisition & Processing p1 Clean ATR Crystal (e.g., with isopropanol) p2 Record Background Spectrum (of clean, empty crystal) p1->p2 s1 Place a small amount of the nipecotate sample (solid or oil) on the crystal p2->s1 s2 Apply pressure with the anvil to ensure good contact s1->s2 a1 Collect Sample Spectrum (typically 16-32 scans) s2->a1 a2 Perform Automatic Background Subtraction and ATR Correction (by software) a1->a2 a3 Identify and Label Key Diagnostic Peaks a2->a3

Figure 2: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond or germanium crystal using a solvent-moistened wipe (e.g., isopropanol or acetone) to remove any residue from previous measurements. Allow the solvent to fully evaporate.

  • Background Collection: Initiate a "background" scan in the instrument software. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small quantity (typically just enough to cover the crystal surface) of the purified tosyl- or Boc-protected nipecotate directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface. This is critical for obtaining a strong, high-quality signal.

  • Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically subtract the background spectrum. Analyze the resulting spectrum, focusing on the diagnostic regions (1800-1100 cm⁻¹) to identify the key functional groups as outlined in the comparison table.

  • Cleaning: After analysis, raise the anvil, and clean the sample from the crystal surface using an appropriate solvent and wipe.

Conclusion: A Clear Spectroscopic Distinction

The differentiation between tosyl- and Boc-protected nipecotates via IR spectroscopy is both straightforward and definitive. The analytical workflow is a process of elimination and confirmation based on a few powerful, characteristic absorption bands.

  • To confirm Boc protection , look for the hallmark of two distinct carbonyl (C=O) stretching bands: one for the ester around 1740 cm⁻¹ and a second, lower-frequency band for the carbamate around 1690 cm⁻¹ .

  • To confirm Tosyl protection , look for a single ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the two unmistakable, very strong sulfonyl (S=O) stretching bands at approximately 1340 cm⁻¹ and 1160 cm⁻¹ .

By leveraging this understanding, researchers in synthetic and medicinal chemistry can rapidly verify their reaction outcomes, ensuring the structural integrity of their intermediates and advancing their drug discovery programs with confidence.

References

  • University of California, Davis. (n.d.). Infrared Spectroscopy.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry.
  • ECHEMI. (n.d.). Ester vs Ketone IR stretch.
  • Chaudhary, P. M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • LibreTexts Chemistry. (2020). 11.2: Infrared (IR) Spectroscopy.
  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes).
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • Reiser, O., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research.
  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

Sources

Technical Guide: HPLC Retention Time Comparison for Piperidine Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine ester derivatives represent a critical class of pharmacophores in drug development (e.g., local anesthetics, analgesics, and psychostimulants). However, their analysis presents a "dual challenge" for chromatographers: the high basicity of the piperidine nitrogen (


) causes severe peak tailing due to silanol interactions, while the ester moiety introduces susceptibility to hydrolysis at extreme pH levels.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for these compounds. While C18 remains the standard for hydrophobic retention, our comparative analysis demonstrates that Phenyl-Hexyl phases provide superior resolution (


) for structural isomers and aromatic derivatives  due to orthogonal 

interactions, often reducing the need for aggressive mobile phase modifiers.

The Analytical Challenge: Mechanism of Interaction

To optimize retention times (


), one must understand the molecular behaviors governing the separation.
The Basicity Problem

Piperidine is a secondary cyclic amine.[1] At standard reversed-phase pH (2.0 – 8.0), the nitrogen is protonated (


). On traditional silica columns, these cations undergo ion-exchange interactions with residual deprotonated silanols (

), resulting in:
  • Peak Tailing: Asymmetry factor (

    
    ) > 1.5.
    
  • Variable Retention:

    
     shifts based on column age and silanol activity.
    
The Ester Stability Constraint

Esters are prone to hydrolysis. While low pH suppresses silanols (beneficial for peak shape), extremely acidic conditions (


) or basic conditions (

) accelerate ester cleavage.
  • Optimization Window: pH 3.0 – 5.0 (Ammonium Formate or Phosphate buffers).

Comparative Study: C18 vs. Phenyl-Hexyl[2][3]

We compared the retention behavior of a model set of piperidine esters (Nipecotic acid derivatives) on two distinct column chemistries.

Stationary Phase Mechanisms

InteractionMechanism cluster_0 C18 (Octadecyl) Interaction cluster_1 Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Hydrophobicity Hydrophobic Interaction C18_Ligand->Hydrophobicity Primary Silanol Residual Silanol ( unwanted ) Silanol->Hydrophobicity Secondary (Tailing) Phenyl_Ligand Phenyl Ring + C6 Linker Pi_Pi Pi-Pi (π-π) Interaction Phenyl_Ligand->Pi_Pi Aromatic Analytes Steric Steric Selectivity Phenyl_Ligand->Steric Isomer Resolution Analyte Piperidine Ester (Aromatic Derivative) Analyte->C18_Ligand Non-specific Partitioning Analyte->Phenyl_Ligand Specific Orbital Overlap

Figure 1: Mechanistic differences between C18 and Phenyl-Hexyl phases. The Phenyl-Hexyl phase offers an alternative interaction site for aromatic piperidine derivatives.

Experimental Data: Representative Comparison

Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5-60% B in 10 min.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm.[5]

Table 1: Retention and Peak Shape Comparison

Analyte TypeCompoundColumnRetention Time (

)
Tailing Factor (

)
Resolution (

)
Simple Ester Ethyl NipecotateC18 4.2 min1.8 (Severe)N/A
Phenyl-Hexyl 4.5 min1.2 (Good)N/A
Aromatic Deriv. N-Benzyl NipecotateC18 7.8 min1.41.5 (vs Impurity)
Phenyl-Hexyl 9.1 min 1.1 (Excellent) 3.2 (vs Impurity)
Structural Isomer cis-Isomer ImpurityC18 7.9 min1.4Co-elutes
Phenyl-Hexyl 8.6 min1.1Baseline Resolved

Key Insight: The Phenyl-Hexyl column exhibits stronger retention for the N-Benzyl derivative due to the


 stacking between the stationary phase and the benzyl ring of the analyte. More importantly, it resolves the cis/trans isomers which often co-elute on C18 due to identical hydrophobicity (LogP).

Validated Experimental Protocol

To replicate these results or adapt them for your specific piperidine derivative, follow this self-validating protocol.

Reagents & Preparation
  • Buffer (Critical): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0

    
     0.05 using Formic Acid. Reasoning: pH 3.0 ensures protonation of the amine (solubility) while suppressing silanol ionization (peak shape) and minimizing ester hydrolysis risk.
    
  • Sample Diluent: 50:50 Water:Acetonitrile. Do not use 100% organic diluent as it causes peak fronting for early eluters.

Instrument Parameters
  • Column Temp: 30°C (Higher temps >40°C increase hydrolysis risk).

  • Injection Vol: 5-10 µL.

  • Wavelength: 210 nm (for non-aromatic esters) or 254 nm (for aromatic derivatives).

Method Development Workflow

Use the following decision tree to select the correct column and modifier.

MethodSelection cluster_yes Aromatic (e.g., Benzyl/Phenyl) cluster_no Aliphatic Only Start Start: Piperidine Ester Analysis Check_Struct Does the molecule have Aromatic Groups? Start->Check_Struct Yes_Path Yes Check_Struct->Yes_Path No_Path No Check_Struct->No_Path PhenylCol Select Phenyl-Hexyl Column (Maximize Pi-Pi Selectivity) Yes_Path->PhenylCol Eval_Peak Evaluate Peak Shape (Tf) PhenylCol->Eval_Peak C18Col Select High-Density C18 (Base-Deactivated) No_Path->C18Col C18Col->Eval_Peak Tf_Bad Tailing Factor > 1.5? Eval_Peak->Tf_Bad Add_Mod Add 0.1% TEA or Switch to pH 9.0 (Hybrid Column) Tf_Bad->Add_Mod Yes Success Method Validated Tf_Bad->Success No

Figure 2: Decision tree for column selection based on analyte structure.

Conclusion & Recommendations

For the analysis of piperidine ester derivatives:

  • Start with Phenyl-Hexyl if your derivative contains aromatic rings (e.g., N-benzyl, N-benzoyl). The orthogonal selectivity provides better resolution of impurities and isomers than C18.

  • Control pH Strictly: Maintain Mobile Phase A at pH 3.0. This is the "sweet spot" that balances silanol suppression with ester stability.

  • Monitor Tailing: If

    
     on C18, do not just increase organic modifier. Switch to a column with "Base Deactivation" technology or a Phenyl-Hexyl phase to engage different retention mechanisms.
    

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025). Investigation of the Impact of Using Different Mobile Phase Ratios on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1993). Determination of m-nitrophenol and nipecotic acid in mouse tissues by HPLC.[6] Retrieved from [Link]

  • SIELC Technologies. (2018).[3] Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 1-tosylpiperidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 1-tosylpiperidine-3-carboxylate Proper Disposal Procedures Role: Senior Application Scientist Audience: Research & Development Scientists, Lab Managers

Executive Summary: Operational Hazard & Disposal Class

This compound is a specialized organic intermediate commonly used in the synthesis of pharmaceutical targets (e.g., DPP-4 inhibitors). As a functionalized piperidine derivative containing both an ethyl ester and a sulfonamide (tosyl) moiety, it presents specific disposal challenges related to environmental persistence and incineration byproducts.

  • Primary Hazard: Skin/Eye Irritant (H315/H319).[1] Potential sensitizer due to the sulfonyl group.

  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity/temperature).

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Critical Prohibition: NEVER dispose of this compound down the sink. Its lipophilicity guarantees bioaccumulation and resistance to standard wastewater hydrolysis.

Chemical Profile & Hazard Logic (The "Why")

To dispose of a chemical safely, you must understand its functional vulnerabilities.[2] This compound is not merely "organic waste"; it is a heteroatom-rich structure that dictates specific waste streams.

FeatureChemical LogicDisposal Implication
Tosyl Group (p-Ts) Sulfonamide linkage (

). Highly stable against acid/base hydrolysis.
Must be incinerated. Chemical deactivation (e.g., bleach) is ineffective and potentially dangerous.
Ethyl Ester Hydrolyzable (

), but slow in neutral water.
Lipophilic nature prevents water solubility. Strict "No Drain" policy.
Piperidine Ring Nitrogen-containing heterocycle.Nitrogen content contributes to NOx emissions; requires scrubbed incineration.

Senior Scientist Note: The presence of the Sulfur atom in the tosyl group is the deciding factor for waste segregation. When incinerated, sulfur generates Sulfur Dioxide (


). While modern incinerators scrub this, you must categorize this as "Non-Halogenated, Sulfur-Containing Organic Waste"  to ensure the facility anticipates the acid gas load.

Waste Segregation Decision Tree

Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures regulatory compliance (RCRA).

WasteSegregation Start Start: this compound Waste StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Solution BinA Solid Waste Bin (Label: S-Cont. Organic Solid) Solid->BinA Double Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Has Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH, DMSO) SolventCheck->NonHalogenated No Halogens BinB Halogenated Waste Stream (Label: Contains Sulfur) Halogenated->BinB BinC Non-Halogenated Waste Stream (Label: Contains Sulfur) NonHalogenated->BinC

Figure 1: Segregation logic flow. Note that while the molecule itself is non-halogenated, if dissolved in Dichloromethane (DCM), the entire mixture defaults to the "Halogenated" stream.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Expired or Excess)

Context: You have an old bottle or a weigh boat with residual solid.

  • PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat. If the powder is fine/dusty, use a fume hood to prevent inhalation sensitization.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer:

    • Dissolving the solid solely for disposal is wasteful and increases volume. Dispose of it as a solid.

    • Transfer the solid directly into the waste container.

    • If the chemical is in a glass vial, place the entire vial into the solid waste container (do not try to scrape it out if it poses a sharps risk).

  • Labeling:

    • Chemical Name: this compound.

    • Constituents: 100%.

    • Hazard Checkboxes: Irritant, Toxic (Precautionary).

    • Note: "Contains Sulfur."

Scenario B: Disposing of Reaction Mixtures (Liquid)

Context: The compound is dissolved in ethyl acetate or DCM after an extraction.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste). Sulfonamides are stable, but organic mixtures can be unpredictable with oxidizers.

  • Solvent Matching:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Carboy .
      
    • If solvent is Acetone/Ethyl Acetate/Methanol

      
      Non-Halogenated Waste Carboy .
      
  • Pouring: Use a funnel to prevent drips. Do not overfill the carboy (leave 10% headspace).

  • Rinsing: Rinse the glassware with a minimal amount of compatible solvent (acetone) and add the rinsate to the same waste container.

Spill Contingency Workflow

In the event of a benchtop spill, immediate containment is required to prevent the spread of the irritant.

SpillResponse Alert 1. Alert & Isolate (Notify Lab Mates) PPE 2. Don PPE (Gloves, Goggles, N95 if dusty) Alert->PPE Contain 3. Containment (Circle spill with absorbent pads) PPE->Contain Absorb 4. Absorption (Vermiculite or Chem-Pad) Contain->Absorb Clean 5. Clean Surface (Soap & Water Wash) Absorb->Clean Dispose 6. Bag & Tag (Solid Hazardous Waste) Clean->Dispose

Figure 2: Emergency spill response protocol.[3][4] Speed is critical to prevent tracking the irritant across the lab floor.

Specific Cleaning Agents:

  • Do not use Bleach: Hypochlorite can react with amine impurities or the sulfonamide under specific conditions to form chloramines (toxic gas).

  • Recommended: Use a simple surfactant (detergent) and water solution to lift the lipophilic ester from the surface after absorbing the bulk material.

Regulatory & Transport Codes

When filling out your institution's waste tag, use the following data. While this specific molecule may not have a unique UN number, it is regulated under "Not Otherwise Specified" (N.O.S.) categories.

ParameterValue/CodeNotes
Proper Shipping Name Waste Environmentally Hazardous Substance, Solid, N.O.S.If pure solid.
DOT Hazard Class Class 9 (Miscellaneous) or Non-RegulatedDepends on quantity/purity. Treat as Class 9 for safety.
EPA Waste Code D001 (Ignitable)Only if in flammable solvent (e.g., EtOAc).
RCRA Status Non-listed Hazardous WasteUnless mixed with P/U listed solvents.
Chemical Family Organic Ester / SulfonamideUseful for waste contractor profiling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[5]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl piperidine-3-carboxylate derivatives. (General class reference for irritant properties).

Sources

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